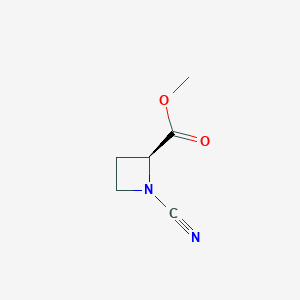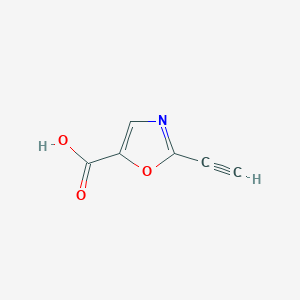![molecular formula C8H9N3 B15072426 2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
2-Ethyl-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is part of the broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry, material science, and other fields due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a catalyst or a specific solvent .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazopyridines .
Aplicaciones Científicas De Investigación
2-Ethyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of GABA receptors, influencing neurotransmission in the central nervous system . Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
Uniqueness
2-Ethyl-1H-imidazo[4,5-c]pyridine is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity compared to other imidazopyridines. This uniqueness makes it particularly valuable in certain applications, such as the development of specific pharmaceuticals and advanced materials .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
2-ethyl-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3,(H,10,11) |
Clave InChI |
OGAVLUMPEJJADN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)






![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)

